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molecular formula C5H13ClN2O2S B061066 1-(Methylsulfonyl)piperazine hydrochloride CAS No. 161357-89-7

1-(Methylsulfonyl)piperazine hydrochloride

Cat. No. B061066
M. Wt: 200.69 g/mol
InChI Key: MWIYRLXMLHRLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

To 1-(methylsulfonyl)piperazine hydrochloride (150 g, 632 mmol) in DCE (3.5 L) was added TEA (192 g, 1.90 mol). The mixture was stirred at rt for 1 h and then acetic acid (94.8 g, 1.58 mol) and 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (251 g, 1.26 mol) was added. After stirring another h, the reaction was cooled with an ice water bath and NaBH(OAc)3 (294 g, 1.39 mol) was added in four portions. The mixture was stirred overnight at rt. The reaction mixture was neutralized with saturated Na2CO3 to pH 8-9. The organic phase was washed with brine and H2O, dried (Na2SO4), and rotovapped down to provide the crude Boc-protected amine (A combination of 3 batches, 720 g). This amount was split into 2 batches and used without further purification. To 1,1-dimethylethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate (360 g, 1.04 mol) in MeOH (1 L) was added HCl (6 M in MeOH, 2 L). The mixture was stirred at rt for 30 min. About 1 L of MeOH was rotovapped off. The resultant precipitate was filtered, washed with MeOH, and dried on high vacuum to provide the title compound of Step C (A combination of 2 batches, 600 g, 1.87 mol, 89% over 2 steps). 1H NMR (400 MHz, D2O) δ 1.87-1.91 (m, 2H), 2.33-2.36 (m, 2H), 2.97 (s, 3H), 2.99-3.05 (m, 2H), 3.45-3.59 (m, 11H).
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
192 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three
Quantity
251 g
Type
reactant
Reaction Step Three
Quantity
294 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,1-dimethylethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
Quantity
360 g
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].CS(N1CCNCC1)(=O)=O.C(O)(=O)C.O=C1CCN(C(OC(C)(C)C)=O)CC1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].[CH3:50][S:51]([N:54]1[CH2:59][CH2:58][N:57]([CH:60]2[CH2:65][CH2:64][N:63](C(OC(C)(C)C)=O)[CH2:62][CH2:61]2)[CH2:56][CH2:55]1)(=[O:53])=[O:52].Cl>ClCCCl.CO>[ClH:1].[ClH:1].[CH3:50][S:51]([N:54]1[CH2:55][CH2:56][N:57]([CH:60]2[CH2:65][CH2:64][NH:63][CH2:62][CH2:61]2)[CH2:58][CH2:59]1)(=[O:52])=[O:53] |f:0.1,4.5,6.7.8,13.14.15|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
Cl.CS(=O)(=O)N1CCNCC1
Name
TEA
Quantity
192 g
Type
reactant
Smiles
Name
Quantity
3.5 L
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
94.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
251 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Step Four
Name
Quantity
294 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
1,1-dimethylethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
Quantity
360 g
Type
reactant
Smiles
CS(=O)(=O)N1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2 L
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring another h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at rt
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic phase was washed with brine and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
to provide the crude Boc-protected amine (A combination of 3 batches, 720 g)
CUSTOM
Type
CUSTOM
Details
This amount was split into 2 batches
CUSTOM
Type
CUSTOM
Details
used without further purification
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.CS(=O)(=O)N1CCN(CC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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